molecular formula C8H5F3O2 B184568 3-(Trifluoromethyl)benzoic acid CAS No. 454-92-2

3-(Trifluoromethyl)benzoic acid

Cat. No. B184568
CAS RN: 454-92-2
M. Wt: 190.12 g/mol
InChI Key: FQXQBFUUVCDIRK-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzoic acid is a benzoic acid carrying a trifluoromethyl substituent at the 3-position . It is a useful intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis (benzamides) .


Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethyl)benzoic acid is C8H5F3O2 . It has a molecular weight of 190.1193 . The IUPAC Standard InChI is InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H, (H,12,13) .


Chemical Reactions Analysis

The pKa values of 3-(Trifluoromethyl)benzoic acid in water and in methanol have been measured . The solubility of 3-(Trifluoromethyl)benzoic acid in dense carbon dioxide was evaluated to investigate the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide .


Physical And Chemical Properties Analysis

The pKa values of 3-(Trifluoromethyl)benzoic acid in water and in methanol have been measured . The solubility of 3-(Trifluoromethyl)benzoic acid in dense carbon dioxide was evaluated .

Scientific Research Applications

1. Catalyst-Free Decarboxylative Trifluoromethylation/Perfluoroalkylation

A study by Wang et al. (2017) presented a method for the catalyst-free decarboxylative trifluoromethylation/perfluoroalkylation of benzoic acid derivatives, including 3-(trifluoromethyl)benzoic acid, using inexpensive NaSO2CF3 and solid Na2S2O8. This transformation, conducted at mild temperatures, is environmentally friendly and can be scaled up with good yield, demonstrating the potential for large-scale applications (Wang, Fang, Deng, & Gong, 2017).

2. Preparation of Aryl Trifluoromethyl Ketones

Liu et al. (2021) achieved trifluoromethylation of benzoic acids, including 3-(trifluoromethyl)benzoic acid, to prepare aryl trifluoromethyl ketones. This method used TMSCF3 and anhydrides as an activating reagent, providing an efficient way to synthesize these ketones from readily available materials (Liu et al., 2021).

3. Molecular Dynamics and Structure-Metabolism Relationships

A study by Ghauri et al. (1992) investigated the molecular properties and metabolism of a series of substituted benzoic acids, including 3-(trifluoromethyl)benzoic acid, using computational chemistry and NMR spectroscopy. This research provided insights into the physicochemical properties influencing drug metabolism (Ghauri et al., 1992).

4. Cloud Point Extraction Methodology for Trace Metals

Mortada et al. (2017) developed a methodology using 2-(3-ethylthioureido)benzoic acid for the preconcentration of trace metals in various samples. This method demonstrated the utility of benzoic acid derivatives in analytical chemistry, especially in environmental and food analysis (Mortada, Kenawy, Abdel‐Rhman, El-Gamal, & Moalla, 2017).

5. Synthesis and Antibacterial Activity of Derivatives

Satpute et al. (2018) discussed the synthesis and potential antibacterial activity of novel 3-hydroxy benzoic acid derivatives. Their research indicates the broad spectrum of biological applications of benzoic acid derivatives, including antimicrobial properties (Satpute, Gangan, & Shastri, 2018).

6. New Aspects in Chemistry of Trifluoromethylbenzoic Acid

Filler et al. (1991) explored the chemistry of trifluoromethylbenzoic acid and related compounds, revealing its complex reactivity and potential for creating various chemically interesting derivatives (Filler, Gnandt, Chen, & Lin, 1991).

Safety And Hazards

It is recommended to wear personal protective equipment/face protection when handling 3-(Trifluoromethyl)benzoic acid . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

In a recent study, the kinetics of internal acyl migration and hydrolysis of the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids in phosphate buffer was studied . This suggests that 3-(Trifluoromethyl)benzoic acid and its derivatives could have potential applications in the development of new synthetic methodologies .

properties

IUPAC Name

3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXQBFUUVCDIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

63980-13-2 (thallium salt), 69226-41-1 (hydrochloride salt)
Record name 3-Trifluoromethylbenzoate
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DSSTOX Substance ID

DTXSID2041460
Record name 3-(Trifluoromethyl)benzoic acid
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Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-(Trifluoromethyl)benzoic acid

CAS RN

454-92-2
Record name 3-(Trifluoromethyl)benzoic acid
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Record name 3-Trifluoromethylbenzoate
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Record name 3-(Trifluoromethyl)benzoic acid
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Record name Benzoic acid, 3-(trifluoromethyl)-
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Record name α,α,α-trifluoro-m-toluic acid
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Record name 3-(TRIFLUOROMETHYL)BENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
319
Citations
R Matsubara, T Shimada, Y Kobori… - Chemistry–An Asian …, 2016 - Wiley Online Library
The photoinduced persistent intramolecular charge‐transfer state of 4‐carbazolyl‐3‐(trifluoromethyl)benzoic acid was confirmed. It showed a higher catalytic activity in terms of yield …
Number of citations: 18 onlinelibrary.wiley.com
W Espinosa Manrique, MP Badenes… - Zeitschrift für …, 2023 - degruyter.com
2,6-Dichlorobenzamide (BAM), 2-(trifluoromethyl)benzamide (TBAM), 2-(trifluoromethyl)benzoic acid (TBA), and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA) are …
Number of citations: 2 www.degruyter.com
GL Diehl III, L Je, JM Tanski - Acta Crystallographica Section E …, 2019 - scripts.iucr.org
The title compounds, both C8H4F3NO4, represent two isomers of nitro trifluoromethyl benzoic acid. The compounds each contain a nitro functionality para to the carboxylic acid group, …
Number of citations: 1 scripts.iucr.org
A Woźniak-Braszak - Solid State Nuclear Magnetic Resonance, 2017 - Elsevier
Molecular dynamics of the solid 3-(trifluoromethyl) benzoic acid containing proton 1 H and fluorine 19 F nuclei was explored by the solid-state NMR off - resonance technique. Contrary …
Number of citations: 2 www.sciencedirect.com
T Tsukamoto, Y Mitsutsuka, T Fujimoto… - Research on Chemical …, 2019 - Springer
… The 2-trifluoromethyl benzoic acid, 3-trifluoromethyl benzoic acid and 4-trifluoromethyl benzoic acid were purchased from Wako Pure Chem. Ind. Co. …
Number of citations: 1 link.springer.com
E Marzi, A Spitaleri, F Mongin… - European Journal of …, 2002 - Wiley Online Library
It was possible to functionalize the three fluorobenzyl alcohols and the three 2‐(fluorophenyl)ethanols by metalation and subsequent carboxylation, the prototype electrophilic trapping …
L Shen, X Yang, J An, L Zhang, K Yang… - ChemistrySelect, 2021 - Wiley Online Library
Two novel D‐A‐π‐A triazatruxene (TAT)‐based photosensitizers with different acceptor, namely SL201 and SL202, respectively, have been successfully synthesized and applied in dye…
E Masson, E Marzi, F Cottet, C Bobbio, M Schlosser - 2005 - Wiley Online Library
The metalation of 2,3‐, 2,6‐, 2,4‐ and 3,5‐dichlorobenzotrifluorides can be readily effected with standard reagents such as lithium diisopropylamide, lithium 2,2,6,6‐tetramethylpiperidide…
A Maalik, H Rahim, M Saleem, N Fatima, A Rauf… - Bioorganic …, 2019 - Elsevier
… Keeping in mind the extremely valuable synthetic utility and medicinal significance of thiourea derivatives, synthesis of new 3-trifluoromethyl benzoic acid thiourea derivatives (3a–j) …
Number of citations: 24 www.sciencedirect.com
E Marzi, F Mongin, A Spitaleri… - European Journal of …, 2001 - Wiley Online Library
O‐Methoxymethyl (MOM) protected fluorophenols can be cleanly metalated and subsequently be submitted to site‐selective electrophilic substitution. The 2‐ and 4‐isomers exhibit …

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